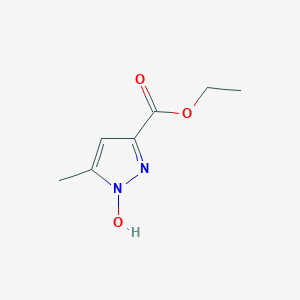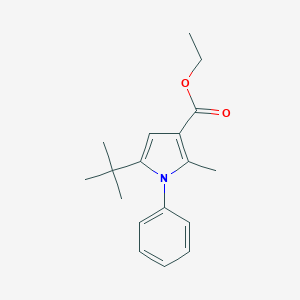![molecular formula C7H7N3O2S B064096 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163137-03-9](/img/structure/B64096.png)
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide, also known as MPTD, is a heterocyclic compound that has been studied for its potential use in various scientific research applications. This compound has a unique structure that makes it an interesting target for synthesis and investigation.
作用機序
The exact mechanism of action of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is not yet fully understood, but studies suggest that it may act on various neurotransmitter systems in the brain. One proposed mechanism is that 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide may enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a key role in regulating neuronal excitability.
Biochemical and Physiological Effects:
Studies have shown that 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has a variety of biochemical and physiological effects. For example, 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to reduce the release of pro-inflammatory cytokines, which are molecules that play a key role in the immune response. Additionally, 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to increase the levels of antioxidant enzymes in the brain, which may help to protect against oxidative stress.
実験室実験の利点と制限
One advantage of using 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide in lab experiments is that it exhibits a relatively low toxicity profile, making it a safer option compared to other compounds. Additionally, 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been shown to be stable under a variety of conditions, making it a reliable reagent to work with. However, one limitation of using 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide is that it can be difficult to synthesize in large quantities, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research on 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide. One area of interest is in the development of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide-based drugs for the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide and its effects on various neurotransmitter systems. Finally, research is needed to develop more efficient methods for synthesizing 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide, which may increase its availability for use in scientific research.
科学的研究の応用
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of medicinal chemistry, where 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide has been investigated for its potential as a therapeutic agent. Studies have shown that 4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide exhibits anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising target for drug development.
特性
CAS番号 |
163137-03-9 |
|---|---|
製品名 |
4-methyl-4H-pyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
分子式 |
C7H7N3O2S |
分子量 |
197.22 g/mol |
IUPAC名 |
4-methylpyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide |
InChI |
InChI=1S/C7H7N3O2S/c1-10-5-9-13(11,12)7-6(10)3-2-4-8-7/h2-5H,1H3 |
InChIキー |
SZIGFRKCNUVETP-UHFFFAOYSA-N |
SMILES |
CN1C=NS(=O)(=O)C2=C1C=CC=N2 |
正規SMILES |
CN1C=NS(=O)(=O)C2=C1C=CC=N2 |
同義語 |
4H-Pyrido[3,2-e]-1,2,4-thiadiazine,4-methyl-,1,1-dioxide(9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

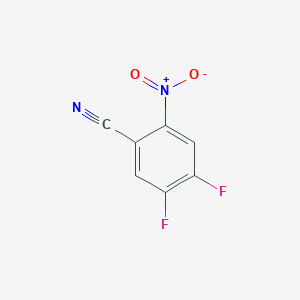
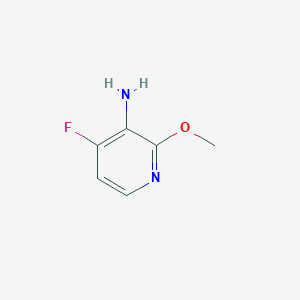
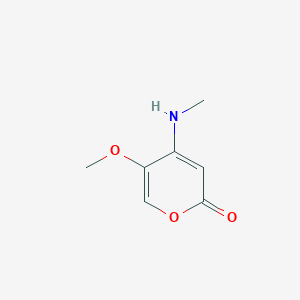

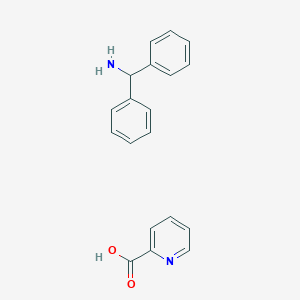
![5-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B64022.png)
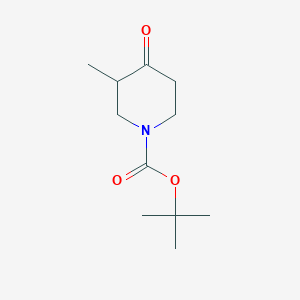
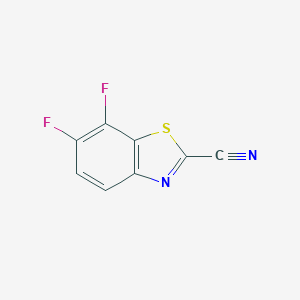


![4-Chloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B64034.png)

